molecular formula C15H21N3O B4414786 N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

Cat. No.: B4414786
M. Wt: 259.35 g/mol
InChI Key: NMEXTAYDHHMSMA-UHFFFAOYSA-N
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Description

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound includes a benzimidazole ring fused with a butyl group and a propanamide moiety, making it a unique compound with potential pharmacological properties.

Properties

IUPAC Name

N-[(1-butylbenzimidazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-5-10-18-13-9-7-6-8-12(13)17-14(18)11-16-15(19)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEXTAYDHHMSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with butyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base to form the propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activities of benzimidazole derivatives.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to enzymes and inhibit their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-2-butoxy-5-chlorobenzamide
  • N-(1H-benzimidazol-2-yl)-3-phenylpropanamide

Uniqueness

N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and pharmacokinetic properties. The presence of the butyl group and the propanamide moiety can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide
Reactant of Route 2
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N-[(1-butyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide

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